molecular formula C29H19ClN2O4 B2491553 N-(2-((3-chlorophenyl)carbamoyl)benzofuran-3-yl)-9H-xanthene-9-carboxamide CAS No. 888441-54-1

N-(2-((3-chlorophenyl)carbamoyl)benzofuran-3-yl)-9H-xanthene-9-carboxamide

Cat. No.: B2491553
CAS No.: 888441-54-1
M. Wt: 494.93
InChI Key: WIXJDSJKCSBZMI-UHFFFAOYSA-N
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Description

N-(2-((3-chlorophenyl)carbamoyl)benzofuran-3-yl)-9H-xanthene-9-carboxamide is a complex organic compound that has garnered interest due to its potential applications in medicinal chemistry and pharmacology. This compound features a benzofuran moiety linked to a xanthene carboxamide structure, with a chlorophenyl group contributing to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((3-chlorophenyl)carbamoyl)benzofuran-3-yl)-9H-xanthene-9-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzofuran core, which can be achieved through the cyclization of 2-hydroxybenzaldehyde with phenylacetic acid derivatives under acidic conditions. The chlorophenyl group is introduced via a nucleophilic substitution reaction using 3-chlorophenyl isocyanate. The final step involves coupling the benzofuran intermediate with xanthene-9-carboxylic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

N-(2-((3-chlorophenyl)carbamoyl)benzofuran-3-yl)-9H-xanthene-9-carboxamide can undergo various chemical reactions, including:

    Oxidation: The benzofuran moiety can be oxidized to form benzofuranones under strong oxidizing conditions.

    Reduction: The carbonyl groups in the xanthene and carboxamide structures can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.

    Substitution: Sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Benzofuranones and carboxylic acids.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-((3-chlorophenyl)carbamoyl)benzofuran-3-yl)-9H-xanthene-9-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to the xanthene moiety.

    Medicine: Explored for its potential as an anticancer agent, particularly in targeting specific cancer cell lines.

Mechanism of Action

The mechanism by which N-(2-((3-chlorophenyl)carbamoyl)benzofuran-3-yl)-9

Properties

IUPAC Name

N-[2-[(3-chlorophenyl)carbamoyl]-1-benzofuran-3-yl]-9H-xanthene-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H19ClN2O4/c30-17-8-7-9-18(16-17)31-29(34)27-26(21-12-3-6-15-24(21)36-27)32-28(33)25-19-10-1-4-13-22(19)35-23-14-5-2-11-20(23)25/h1-16,25H,(H,31,34)(H,32,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIXJDSJKCSBZMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NC4=C(OC5=CC=CC=C54)C(=O)NC6=CC(=CC=C6)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H19ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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